Fluoromethyl phenyl sulfide
Description
Significance of Fluorine in Modern Chemical Synthesis
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. lew.roresearchgate.net This unique impact has positioned organofluorine chemistry as a cornerstone of modern chemical synthesis, with profound implications for pharmaceuticals, agrochemicals, and materials science. lew.rocas.cnchinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org
The strategic incorporation of fluorine can enhance a molecule's metabolic stability, improve its binding affinity to target proteins, and modify its lipophilicity and bioavailability. lew.rocas.cn The carbon-fluorine bond is one of the strongest covalent single bonds known, contributing to the exceptional thermal and oxidative stability of fluorinated compounds. lew.rochinesechemsoc.org This stability is a key reason for the enhanced metabolic resistance of many fluorinated drugs. lew.ro Furthermore, the small size of the fluorine atom allows it to often act as a bioisostere for a hydrogen atom or a hydroxyl group, enabling subtle modifications to a molecule's structure and function. researchgate.net
Contextualization of Monofluoromethyl Phenyl Sulfide (B99878) within Organofluorine Reagent Development
The development of reagents for the selective introduction of fluorine and fluorinated groups is a central theme in organofluorine chemistry. chinesechemsoc.org While methods for introducing single fluorine atoms or trifluoromethyl groups are well-established, the selective incorporation of the monofluoromethyl (CH2F) group has presented a significant challenge. researchgate.netnih.gov This has driven the creation of specialized reagents, among which fluoromethyl phenyl sulfide and its derivatives play a crucial role.
This compound serves as a versatile precursor for the generation of other important monofluoromethylating agents. nih.govacs.org For instance, its oxidation leads to the formation of fluoromethyl phenyl sulfone, a widely used reagent for nucleophilic monofluoromethylation. orgsyn.orgorgsyn.orgtandfonline.com The development of such sulfur-based reagents has been instrumental in advancing the field, offering practical and efficient methods for the synthesis of monofluoromethylated compounds. acs.orgsioc.ac.cn These reagents can participate in a variety of reactions, including nucleophilic, electrophilic, and radical pathways, providing chemists with a diverse toolkit for incorporating the valuable CH2F moiety. chinesechemsoc.orgnih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Reference |
| This compound | C7H7FS | 142.20 | - | - | oup.com |
| Fluoromethyl Phenyl Sulfone | C7H7FO2S | 174.19 | 151 (0.3 Torr) | 51-53 | orgsyn.orgchemicalbook.com |
| Chloromethyl Phenyl Sulfide | C7H7ClS | 158.65 | - | - | orgsyn.org |
| Trithis compound | C7H5F3S | 194.18 | - | - | acs.org |
Research Findings on this compound and its Derivatives
Detailed research has established methods for the synthesis and reaction of this compound and its oxidized form, fluoromethyl phenyl sulfone.
Synthesis:
this compound can be prepared through various methods, including the reaction of chloromethyl phenyl sulfide with a fluorine source like Selectfluor™. orgsyn.orgoup.com
An alternative synthesis involves the reaction of methyl phenyl sulfoxide (B87167) with diethylaminosulfur trifluoride (DAST) in the presence of a catalyst like antimony trichloride (B1173362). orgsyn.org
The synthesis of chlorothis compound from chloromethyl phenyl sulfide and Selectfluor™ has also been reported, which can then be used in monofluorocyclopropanation reactions. oup.com
Reactions and Applications:
Oxidation: this compound is readily oxidized to fluoromethyl phenyl sulfone using oxidizing agents like Oxone®. orgsyn.orgorgsyn.org
Nucleophilic Monofluoromethylation: Fluoromethyl phenyl sulfone, generated from the sulfide, is a key reagent for nucleophilic monofluoromethylation. chemicalbook.com It reacts with strong bases to form a nucleophilic anion that can then react with various electrophiles, such as aldehydes, ketones, and imines, to introduce the monofluoromethyl group. nih.govchemicalbook.com
Fluoroalkene Synthesis: The reaction of fluoromethyl phenyl sulfone with aldehydes and ketones can be used to synthesize monofluoroalkenes. orgsyn.orgchemicalbook.com
Synthesis of Chiral Amines: Stereoselective nucleophilic monofluoromethylation of N-(tert-butanesulfinyl)imines with fluoromethyl phenyl sulfone provides a route to chiral α-monofluoromethyl amines. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoromethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJQWFUQFDIBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415646 | |
| Record name | FLUOROMETHYL PHENYL SULFIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60839-94-3 | |
| Record name | FLUOROMETHYL PHENYL SULFIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Monofluoromethyl Phenyl Sulfide and Analogues
Established Synthesis Protocols
Established methods for synthesizing monofluoromethyl phenyl sulfide (B99878) primarily revolve around the fluoro-Pummerer reaction, while its conversion to the sulfone is typically achieved through oxidation.
The fluoro-Pummerer reaction is a key transformation for the synthesis of α-fluoro sulfides from sulfoxides. orgsyn.org This reaction provides a convenient route to introduce a fluorine atom adjacent to a sulfur atom.
A well-established method for the synthesis of fluoromethyl phenyl sulfide involves the reaction of methyl phenyl sulfoxide (B87167) with diethylaminosulfur trifluoride (DAST). orgsyn.orgethernet.edu.et This transformation is a prime example of the fluoro-Pummerer reaction. orgsyn.org The reaction proceeds by treating the sulfoxide with DAST, which acts as the fluorinating agent, to produce the corresponding α-fluoro sulfide. ethernet.edu.et In the specific synthesis of this compound, this involves the conversion of methyl phenyl sulfoxide to the target compound. ethernet.edu.et The crude sulfide product is a colorless liquid that can be purified by methods such as Kugelrohr distillation, although it may polymerize upon standing. orgsyn.org
The efficiency of the DAST-mediated fluoro-Pummerer reaction can be significantly improved through the use of catalysts. Antimony trichloride (B1173362) (SbCl₃) has been identified as a particularly potent catalyst for this transformation, proving superior to others like zinc iodide. orgsyn.org The addition of a catalytic amount of antimony trichloride facilitates the conversion of aryl sulfoxides to α-fluoro sulfides under milder conditions. orgsyn.orgethernet.edu.et For the synthesis of this compound, the use of this catalyst allows the reaction to be conducted effectively at room temperature, which is advantageous for large-scale preparations due to an observed induction period. orgsyn.org Typically, the reaction is carried out with 1.33 to 2.0 equivalents of DAST and a catalytic quantity of the catalyst in a solvent like methylene (B1212753) chloride or chloroform (B151607). orgsyn.org
| Parameter | Condition | Rationale / Notes |
|---|---|---|
| Starting Material | Methyl phenyl sulfoxide | The sulfoxide precursor to the target α-fluoro sulfide. |
| Fluorinating Agent | Diethylaminosulfur Trifluoride (DAST) | Typically used in 1.33 to 2.0 equivalents. |
| Catalyst | Antimony trichloride (SbCl₃) | A catalytic amount significantly enhances reaction rate and yield. |
| Temperature | Room Temperature or 50°C | Room temperature is preferred for large-scale synthesis to manage the reaction's induction period. |
| Solvent | Methylene chloride or Chloroform | Commonly used inert solvents for this transformation. |
Electrochemical methods offer an alternative pathway for the synthesis of α-fluoro sulfides. Anodic fluorination of simple alkyl phenyl sulfides can be performed to yield the monofluorinated product. researchgate.net This process is noted for its high regioselectivity, with the fluorine atom being introduced exclusively or preferentially at the position alpha to the sulfur atom. researchgate.netresearchgate.net The proposed mechanism for this anodic fluorination involves a Pummerer-type pathway that proceeds via fluorosulfonium ions. researchgate.net Electrochemical oxidation of the sulfide precursor generates a sulfonium (B1226848) ion, which then reacts with a fluoride (B91410) anion source present in the electrolytic solution. researchgate.net Satisfactory yields have been achieved for the anodic monofluorination of simple alkyl phenyl sulfides, even those without electron-withdrawing groups, by using ethereal solvents in the electrolytic cell. researchgate.net
| Aspect | Description |
|---|---|
| Method | Anodic Fluorination |
| Precursor | Alkyl phenyl sulfide |
| Mechanism | Pummerer-type via fluorosulfonium ions |
| Key Intermediate | Sulfonium ion generated by electrochemical oxidation |
| Fluoride Source | Supporting electrolyte (e.g., Et₃N·3HF) |
| Selectivity | High regioselectivity for the α-position to the sulfur atom |
| Solvent | Ethereal solvents can provide satisfactory yields |
The this compound synthesized via the methods above is often a precursor itself for another important reagent, fluoromethyl phenyl sulfone. This conversion is achieved through a straightforward oxidation of the sulfide.
The oxidation of this compound to fluoromethyl phenyl sulfone can be effectively carried out using potassium peroxymonosulfate, commercially known as Oxone. orgsyn.orgresearchgate.net Oxone is a stable and easy-to-handle oxidizing agent suitable for converting sulfides to sulfones, often without over-oxidation when conditions are controlled. researchgate.netasianpubs.org The reaction is typically performed by adding a solution of the crude this compound to a mixture of Oxone in a solvent system like methanol (B129727) and water. orgsyn.orgresearchgate.net The progress of the oxidation can be monitored by techniques such as thin-layer chromatography (TLC). orgsyn.org This oxidation step is a key part of a two-step procedure from methyl phenyl sulfoxide to fluoromethyl phenyl sulfone, a valuable reagent for fluoroolefination reactions. orgsyn.org
| Component | Role | Example |
|---|---|---|
| Substrate | Sulfide to be oxidized | This compound |
| Oxidizing Agent | Oxidant | Oxone (Potassium peroxymonosulfate) |
| Solvent System | Reaction medium | Methanol/Water |
| Product | Resulting sulfone | Fluoromethyl phenyl sulfone |
Oxidation Pathways from Sulfide Precursors to Sulfones
Meta-Chloroperoxybenzoic Acid (m-CPBA) Oxidation
The oxidation of sulfides to their corresponding sulfoxides and sulfones represents a fundamental transformation in organic synthesis. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely employed reagent for this purpose due to its commercial availability, ease of handling, and generally high efficiency. derpharmachemica.comresearchgate.net In the context of this compound, m-CPBA can be utilized to selectively prepare either fluoromethyl phenyl sulfoxide or fluoromethyl phenyl sulfone by controlling the reaction stoichiometry and conditions. orgsyn.orgorgsyn.orggoogle.com
The oxidation of this compound with one equivalent of m-CPBA, typically conducted at low temperatures in a chlorinated solvent like dichloromethane (B109758), selectively yields fluoromethyl phenyl sulfoxide. google.com Increasing the stoichiometry to two or more equivalents of m-CPBA under similar or slightly elevated temperatures drives the oxidation further to produce fluoromethyl phenyl sulfone. orgsyn.orgorgsyn.org The electron-withdrawing nature of the fluoromethyl group can deactivate the sulfur atom towards oxidation compared to non-fluorinated analogues, sometimes necessitating slightly harsher conditions or longer reaction times to achieve full conversion to the sulfone. rsc.org
Detailed research findings have demonstrated the utility of m-CPBA in the oxidation of various substituted phenyl sulfides, indicating that this methodology is applicable to the synthesis of a range of fluoromethyl phenyl sulfoxide and sulfone analogues. rsc.org The choice of solvent can also influence the reaction outcome, with dichloromethane and chloroform being common choices. derpharmachemica.com
| Product | Equivalents of m-CPBA | Typical Reaction Conditions | Yield |
|---|---|---|---|
| Fluoromethyl Phenyl Sulfoxide | 1.0 | Dichloromethane, 0 °C to room temperature | Good to High |
| Fluoromethyl Phenyl Sulfone | ≥ 2.0 | Dichloromethane, room temperature | High |
Novel and Emerging Synthetic Strategies
The development of novel synthetic methods is crucial for accessing complex molecules and improving the efficiency and sustainability of chemical processes. tmd.ac.jpchinesechemsoc.org The following sections highlight emerging strategies for the synthesis of monothis compound and its analogues.
A novel approach for the formation of carbon-fluorine bonds involves the reductive cleavage of a carbon-sulfur bond. cas.cn While more commonly applied for trifluoromethylation, the principles of this methodology can be extended to the synthesis of monofluoromethylated compounds. oup.comcas.cn This strategy often utilizes a fluoroalkyl phenyl sulfone as a precursor. In a typical reaction, magnesium metal acts as a reducing agent, mediating the cleavage of the C-S bond in the presence of an electrophile. cas.cn
For the synthesis of monothis compound analogues, a potential pathway could involve the reaction of a substituted thiophenol with a suitable monofluoromethylating agent to form the target sulfide. However, the reductive C-S bond cleavage is more pertinent to the synthesis of fluoroalkyl compounds in general, where a sulfone is cleaved to generate a fluoroalkyl anion. This anion can then react with various electrophiles. sioc.ac.cn The reaction's success is often dependent on the stability of the generated fluoroalkyl anion.
| Precursor Type | Reagent | Potential Product Type | Key Transformation |
|---|---|---|---|
| Aryl Fluoroalkyl Sulfone | Mg metal, Electrophile | Fluoroalkylated Aromatic Compound | Reductive C-S bond cleavage and C-E bond formation |
The reaction between diaryl disulfides and halogenated methane (B114726) derivatives provides a direct route to aryl alkyl sulfides. researchgate.net This methodology can be adapted for the synthesis of this compound. For instance, the reaction of diphenyl disulfide with a monofluorinated methane derivative, such as bromofluoromethane (B51070) or iodofluoromethane, in the presence of a suitable reducing agent or catalyst can yield this compound. d-nb.infomdpi.com
Various conditions have been explored for this type of transformation, including the use of reducing agents like sodium hydroxymethanesulfinate. researchgate.net The choice of the halogenated methane derivative and the reaction conditions are critical to achieving good yields and selectivity. This approach is attractive due to the commercial availability of various diaryl disulfides, allowing for the synthesis of a diverse range of fluoromethyl aryl sulfide analogues.
The increasing emphasis on green chemistry has spurred the development of more environmentally friendly and scalable synthetic methods. cas.cnresearchgate.net In the context of synthesizing this compound, this involves exploring alternative fluorinating agents that are less hazardous and developing processes that are more atom-economical and energy-efficient. nih.govrsc.org
One approach is the use of safer, non-ozone-depleting sources of the fluoromethyl group. rsc.org Additionally, catalytic methods that reduce the need for stoichiometric reagents are highly desirable. For example, the development of catalytic systems for the direct fluoromethylthiolation of aromatic compounds would represent a significant advancement. Research into flow chemistry processes for fluorination reactions is also gaining traction, as these systems can offer improved safety, scalability, and control over reaction parameters. nih.gov The use of hydrogen peroxide as a green oxidant in combination with a catalyst for the oxidation of the sulfide to the sulfoxide or sulfone is another example of a more environmentally benign approach. rsc.org
| Methodology | Key Reagents | Advantages | Challenges |
|---|---|---|---|
| m-CPBA Oxidation | This compound, m-CPBA | Well-established, high yields, good selectivity | Use of a peroxy acid, potential for over-oxidation |
| Mg-Mediated C-S Cleavage | Fluoroalkyl sulfone, Mg | Novel C-F bond formation strategy | Mainly developed for trifluoromethylation, stability of anion |
| Diaryl Disulfides & Halogenated Methanes | Diaryl disulfide, fluorohalomethane | Direct C-S bond formation, access to analogues | Availability and reactivity of fluorohalomethane |
| Green Synthetic Routes | Alternative fluorinating agents, catalysts | Reduced environmental impact, improved safety and scalability | Often require further development and optimization |
Alternative Fluorination Reagents and Protocols
Strategic Use of Methyl Benzenesulfinate (B1229208) in Synthesis
The strategic application of methyl benzenesulfinate has been noted in the synthesis of precursors to valuable monofluoromethylating reagents. orgsyn.orgorgsyn.orgresearchgate.net An improved synthetic protocol for α-fluorobis(phenylsulfonyl)methane (FBSM), a versatile nucleophilic monofluoromethylating reagent, utilizes methyl benzenesulfinate. orgsyn.orgorgsyn.org This methodology involves the treatment of fluoromethyl phenyl sulfone with methyl benzenesulfinate, followed by an oxidation step. orgsyn.orgorgsyn.org This approach is highlighted for its remarkable selectivity, affording the desired product with high purity and in excellent yield, thereby avoiding complex purification processes. orgsyn.orgorgsyn.org
Detailed research into nucleophilic fluoroalkylation has demonstrated the specific reaction conditions for this transformation. cas.cn The reaction of fluoromethyl phenyl sulfone with methyl benzenesulfinate in the presence of lithium hexamethyldisilazide (LHMDS) as a base at a temperature of -78 °C successfully yields a monofluorinated α-sulfonyl sulfoxide. cas.cn This reaction, however, produces the sulfoxide as a mixture of two diastereomers. cas.cn
The reaction is part of a broader strategy to synthesize fluorinated gem-disulfones. cas.cn While the practicality of this method for large-scale synthesis of FBSM has been considered somewhat diminished by the use of the less readily available sulfinate, it represents a significant improvement over previous synthetic routes. orgsyn.orgorgsyn.org
The following table summarizes the key findings from the nucleophilic fluoroalkylation of methyl benzenesulfinate with fluoromethyl phenyl sulfone. cas.cn
Interactive Data Table: Synthesis of Monofluorinated α-Sulfonyl Sulfoxide
| Reactant 1 | Reactant 2 | Base | Temperature (°C) | Product | Diastereomeric Ratio |
| Fluoromethyl phenyl sulfone | Methyl benzenesulfinate (1.2 equiv) | LHMDS | -78 | Monofluorinated α-sulfonyl sulfoxide | 1:2 |
Mechanistic Investigations and Reactivity Profiles of Monofluoromethyl Phenyl Sulfide Derivatives
Nuance of Monofluoromethyl Carbanion Generation
The generation of the α-fluoro(phenylsulfonyl)methyl carbanion is a critical step that leverages the electron-withdrawing power of the phenylsulfonyl group to stabilize the negative charge on the adjacent carbon. The presence of the fluorine atom introduces unique electronic effects that influence the stability and reactivity of this carbanionic species.
The formation of the α-fluoro carbanion from fluoromethyl phenyl sulfone is typically achieved through deprotonation using strong bases. The acidity of the α-protons in fluoromethyl phenyl sulfone is sufficient for reaction with organolithium reagents or other potent bases. A standard and effective method involves the treatment of a solution of fluoromethyl phenyl sulfone with n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, commonly -78 °C. nih.gov This process efficiently generates the corresponding lithiated α-fluoro carbanion, which can then be used in situ for subsequent reactions. nih.gov Other strong bases, such as lithium diisopropylamide (LDA), are also employed for this transformation, offering a less nucleophilic alternative to n-BuLi which can be advantageous for base-sensitive substrates. The choice of base and reaction conditions can be tailored to the specific application and the electrophile to be used.
Table 1: Common Strong Bases for Deprotonation of Fluoromethyl Phenyl Sulfone
| Base | Abbreviation | Typical Conditions | Notes |
| n-Butyllithium | n-BuLi | THF, -78 °C | Highly effective and common, but can act as a nucleophile in some cases. |
| Lithium diisopropylamide | LDA | THF, -78 °C | A strong, non-nucleophilic base, ideal for sensitive substrates. |
| Lithium bis(trimethylsilyl)amide | LiHMDS | THF, -78 °C | Another strong, non-nucleophilic base with good solubility. |
| Potassium tert-butoxide | t-BuOK | THF or DMF | A strong hindered base, also effective for generating related sulfonyl carbanions. nih.gov |
While the monofluoromethyl phenyl sulfone carbanion is typically generated and used immediately, significant insights into its structure and stability have been gained from studies of closely related, more stable analogues. Research on the α-fluorobis(phenylsulfonyl)methide anion, a persistent α-fluorocarbanion, has been particularly illuminating. X-ray crystallographic analysis of this species revealed a distinctly pyramidal geometry at the carbanionic carbon center. nih.gov This deviation from a planar structure, which might be expected for a carbanion stabilized by resonance, is a key feature of α-fluoro carbanions.
Nucleophilic Reaction Mechanisms and Applications
The α-fluoro(phenylsulfonyl)methyl carbanion is a potent nucleophile, capable of forming new carbon-carbon and carbon-heteroatom bonds. Its utility is demonstrated in a range of addition and substitution reactions. The phenylsulfonyl group not only facilitates the carbanion's formation but can also be removed or transformed in subsequent steps, making it a versatile auxiliary group in organic synthesis.
One of the most significant applications of the α-fluoro(phenylsulfonyl)methyl carbanion is its reaction with carbonyl compounds. The anion adds efficiently to both aldehydes and ketones to form a β-hydroxy-α-fluoro sulfone intermediate. nih.gov This addition reaction is the cornerstone of the Julia olefination, a powerful method for synthesizing alkenes. In the context of fluorinated sulfones, this reaction provides a pathway to monofluoroalkenes. nih.gov
The mechanism involves the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon. The resulting alkoxide intermediate is subsequently protonated upon workup to yield the β-hydroxy sulfone. This adduct can then be derivatized (e.g., by acylation) and subjected to reductive elimination to furnish the fluoroalkene. In modified versions like the Julia-Kocienski olefination, which uses heteroaryl sulfones, the process can often be performed in a single pot. cas.cn The reaction of the fluoromethyl phenyl sulfone anion with carbonyls is highly efficient and serves as a reliable method for introducing a fluoromethyl or fluoromethylene group into organic molecules. nih.gov
Table 2: Representative Aldol Addition of Fluoromethyl Phenyl Sulfone Anion
| Electrophile | Reagent System | Product Type | Ref. |
| Aldehyde (R-CHO) | 1. PhSO₂CH₂F, n-BuLi, THF, -78°C2. R-CHO3. H₃O⁺ workup | β-Hydroxy-α-fluoro sulfone | nih.gov |
| Ketone (R₂C=O) | 1. PhSO₂CH₂F, n-BuLi, THF, -78°C2. R₂C=O3. H₃O⁺ workup | β-Hydroxy-α-fluoro sulfone | nih.gov |
The nucleophilicity of the α-fluoro(phenylsulfonyl)methyl carbanion is sufficient to open strained three-membered rings such as epoxides and aziridines. These reactions provide a direct route to β-fluoroalkyl alcohols and amines, respectively. The reaction with epoxides, for instance, has been demonstrated to proceed effectively. cas.cn The process is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which activates the epoxide towards nucleophilic attack. cas.cn
In a typical procedure, the carbanion is generated from fluoromethyl phenyl sulfone and n-BuLi at -78 °C. The addition of BF₃·Et₂O, followed by the epoxide, leads to a regioselective attack of the carbanion at the less sterically hindered carbon of the epoxide ring. cas.cn This SN2-type ring-opening results in the formation of a new C-C bond and yields a γ-fluoro-β-hydroxy sulfone. The inherent difficulty of ring-opening reactions with fluorinated carbanions, sometimes termed the "negative fluorine effect," is overcome in this system by the stabilizing influence of the sulfonyl group and Lewis acid activation. cas.cncas.cn While specific examples with monofluoromethyl phenyl sulfone and aziridines are less common, the reactivity of the closely related fluorobis(phenylsulfonyl)methane (B1258845) anion with aziridines suggests that this transformation is also feasible.
The α-fluoro(phenylsulfonyl)methyl carbanion can also act as a soft nucleophile in Michael or 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. nih.gov This reactivity allows for the formation of γ-fluorinated carbonyl compounds or their derivatives. The success of these reactions often depends on the specific nature of the Michael acceptor and the reaction conditions.
Research has shown that related acidic fluoro(phenylsulfonyl)methane derivatives are excellent pronucleophiles for conjugate addition to substrates like chalcones (1,3-diphenyl-2-propen-1-one). nih.gov The reaction involves the formation of the carbanion, which then adds to the β-position of the α,β-unsaturated system, leading to an enolate intermediate that is subsequently protonated. This methodology provides a valuable tool for C-C bond formation and the synthesis of complex molecules containing a fluoromethyl group positioned γ to a carbonyl functionality. The use of chiral catalysts can enable highly enantioselective versions of this reaction, producing valuable chiral building blocks. nih.gov
Mannich and Aldol Reactions
Fluoromethyl phenyl sulfide (B99878) itself is not typically used directly as a nucleophile in Mannich and Aldol reactions. Instead, it serves as a crucial precursor to the more reactive fluorobis(phenylsulfonyl)methane (FBSM) . The enhanced acidity of the C-H bond in FBSM, due to the presence of two electron-withdrawing phenylsulfonyl groups, facilitates its deprotonation to form a stable α-fluorocarbanion. This carbanion is a potent nucleophile for carbon-carbon bond formation.
The synthetic utility of FBSM extends to its participation in nucleophilic addition reactions, including Mannich and Aldol-type reactions. In these transformations, the stabilized α-fluorocarbanion generated from FBSM attacks electrophilic imines (in the Mannich reaction) or carbonyl compounds (in the Aldol reaction), leading to the formation of β-amino or β-hydroxy compounds, respectively, bearing a monofluoromethyl group. These reactions are valuable for synthesizing complex fluorinated molecules. For instance, FBSM has been utilized in Mannich-type monofluoromethylation for the synthesis of chiral α-fluoromethylamines. pnas.org Similarly, asymmetric vinylogous aldol-type reactions have been developed using related allyl sulfones, highlighting the versatility of sulfone-stabilized carbanions in complex synthesis. nih.gov
Table 1: Selected Nucleophilic Reactions using Fluorobis(phenylsulfonyl)methane (FBSM)
| Reaction Type | Electrophile | Product Type | Reference |
|---|---|---|---|
| Mannich Reaction | Imines | α-Fluoromethylamines | pnas.org |
| Aldol Reaction | Aldehydes/Ketones | β-Monofluorinated Alcohols | researchgate.net |
| Michael Addition | α,β-Unsaturated Ketones | 1,4-Adducts | pnas.org |
Enantioselective Nucleophilic Monofluoromethylation using Chiral Catalysts
Achieving stereocontrol in monofluoromethylation reactions is a significant objective in synthetic chemistry, leading to the development of enantioselective methods using chiral catalysts. Derivatives of fluoromethyl phenyl sulfide, particularly fluorobis(phenylsulfonyl)methane (FBSM), have been successfully employed in asymmetric reactions catalyzed by chiral organocatalysts.
Cinchona alkaloids and their derivatives have emerged as highly effective bifunctional catalysts for these transformations. pnas.org They can activate both the nucleophile (FBSM) and the electrophile, facilitating highly stereoselective 1,4-conjugate additions (Michael reactions) of FBSM to α,β-unsaturated ketones. pnas.org For example, in the presence of specific cinchona-based catalysts, the Michael addition of FBSM to chalcones proceeds with high yields and excellent enantioselectivities. pnas.org Similarly, catalytic enantioselective Mannich-type reactions between FBSM and in-situ generated imines have been achieved using cinchona alkaloid catalysts, providing access to valuable chiral N-Boc α-fluorobisphenylsulfonyl amines. acs.org These intermediates can be further transformed through reductive desulfonylation to yield chiral α-fluoroamine derivatives. acs.org
Table 2: Enantioselective Reactions with FBSM using Chiral Catalysts
| Reaction Type | Electrophile | Chiral Catalyst System | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Michael Addition | Chalcones | Cinchona Alkaloid Derivatives | High ee and diastereoselectivity | pnas.org |
Electrophilic Reaction Mechanisms and Applications
Electrophilic Monofluoromethylation Protocols
While this compound derivatives can act as nucleophiles (after activation), they are also precursors to potent electrophilic monofluoromethylating agents. These reagents are designed to deliver a "CH₂F⁺" synthon to a wide range of nucleophiles. A prominent class of such reagents is the S-(monofluoromethyl)diarylsulfonium salts. nih.gov
These sulfonium (B1226848) salts are typically stable, crystalline solids that can be readily handled. Their reactivity is tuned by the nature of the aryl groups on the sulfur atom and the counter-ion. The mechanism involves the nucleophilic attack on the methylene (B1212753) carbon of the monofluoromethyl group, with the diaryl sulfide acting as an excellent leaving group. This approach has proven effective for the introduction of an electrophilic monofluoromethyl group into C, S, O, N, and P nucleophiles, making it a versatile tool for synthesizing monofluoromethylated compounds. nih.govfigshare.com
Reactions with S- and O-Nucleophiles
The electrophilic monofluoromethylating agents derived from this compound exhibit broad reactivity with various heteroatom nucleophiles, particularly those centered on sulfur and oxygen. nih.gov For instance, S-(monofluoromethyl)diarylsulfonium salts react cleanly with thiols and phenols under basic conditions to afford the corresponding fluoromethyl thioethers and ethers in high yields.
Another effective electrophilic source is fluoroiodomethane, which can transfer the CH₂F unit to a series of heteroatom-centered nucleophiles under mild basic conditions. acs.org This method has been successfully applied to a variety of O- and S-nucleophiles, including aromatic alcohols (phenols), thiophenols, carboxylic acids, and thiocarboxylic acids. acs.org The reaction proceeds via a straightforward nucleophilic substitution mechanism. The choice of base and solvent can be optimized to achieve high yields and, in the case of chiral substrates, to retain the stereochemical integrity of the starting material. acs.org
Table 3: Electrophilic Monofluoromethylation of O- and S-Nucleophiles
| Reagent | Nucleophile Type | Product | Reference |
|---|---|---|---|
| S-(monofluoromethyl)diarylsulfonium salt | Phenols, Thiols | Ar-O-CH₂F, Ar-S-CH₂F | nih.gov |
| Fluoroiodomethane (FIM) / Cs₂CO₃ | Thiophenols | Ar-S-CH₂F | acs.org |
| Fluoroiodomethane (FIM) / Cs₂CO₃ | Aromatic Alcohols | Ar-O-CH₂F | acs.org |
Radical Reaction Mechanisms and Applications
Photoinduced Radical Fluoroalkylation
In addition to nucleophilic and electrophilic pathways, derivatives of this compound, specifically fluorinated sulfones, can serve as precursors for the monofluoromethyl radical (•CH₂F). Visible-light photoredox catalysis has become a powerful strategy for generating fluoroalkyl radicals under mild conditions from bench-stable sulfone reagents. cas.cnacs.org
The general mechanism involves the excitation of a photocatalyst (e.g., Ru(bpy)₃]²⁺ or an iridium complex) by visible light. acs.org The excited-state photocatalyst then engages in a single-electron transfer (SET) with the fluoroalkyl sulfone. This reductive cleavage of the carbon-sulfur bond generates a sulfinate anion and the desired fluoroalkyl radical. cas.cn This radical can then participate in various synthetic transformations, such as addition to isocyanides or carbon-carbon multiple bonds. cas.cnacs.org This methodology provides a new synthetic application for fluorinated sulfones, transforming them from traditional nucleophilic or electrophilic reagents into versatile radical precursors. cas.cnrsc.org The process is often redox-neutral and tolerates a wide range of functional groups. acs.org
Copper-Catalyzed Radical Pathways
Copper-catalyzed reactions involving organofluorine compounds often proceed through radical intermediates. nih.govmit.edu In the context of monofluoromethylation, copper catalysts can facilitate the generation of monofluoromethyl radicals from appropriate precursors. While direct studies on monothis compound are limited, analogous copper-catalyzed systems provide insight into the likely mechanistic pathways. For instance, copper(I) species can engage in a single-electron transfer (SET) process with a fluoroalkyl source to generate a fluoroalkyl radical and a copper(II) species. nih.gov
This generated radical can then participate in various transformations. A proposed general catalytic cycle often involves the following key steps:
Radical Generation : A Cu(I) catalyst reacts with a monofluoromethyl precursor in a single-electron transfer to produce a monofluoromethyl radical.
Radical Addition : The electrophilic radical adds to an unsaturated bond, such as an alkene or alkyne, creating a transient alkyl or vinyl radical. nih.govrsc.org
Cyclization/Transformation : The newly formed radical intermediate can undergo further reactions, such as cyclization. nih.gov
Catalyst Regeneration : The radical intermediate is oxidized by the Cu(II) species, yielding the final product and regenerating the active Cu(I) catalyst to continue the cycle. beilstein-journals.org
The specific nature of the ligands on the copper center and the reaction conditions are crucial in modulating the reactivity and selectivity of these radical processes. rsc.org
Difluorocarbene Chemistry and Sulfuration Pathways
Derivatives of this compound, particularly oxidized forms like difluoromethyl phenyl sulfone (PhSO₂CF₂H), are significant precursors for the generation of difluorocarbene (:CF₂). cas.cnresearchgate.netresearcher.life Difluorocarbene is a versatile and moderately electrophilic intermediate used for synthesizing a variety of gem-difluorinated compounds. cas.cn
The generation of difluorocarbene from sulfone precursors is typically initiated by a base, which deprotonates the sulfone to form a carbanion. Subsequent elimination of the phenylsulfonyl group yields the difluorocarbene. cas.cn For example, chlorodifluoromethyl phenyl sulfone has been identified as a robust difluorocarbene reagent for O- and N-difluoromethylations. researchgate.net The cleavage of the SO₂–CF₂Cl bond is controllable, making it an effective source for difluorocarbene. cas.cn
Once generated, difluorocarbene can undergo several types of reactions, including:
Insertion : Insertion into X-H bonds (where X = O, N, S).
Cycloaddition : [2+1] cycloaddition reactions with multiple bonds to form gem-difluorocyclopropyl groups. researchgate.net
Difluoromethylenation : Reaction with phenoxides to produce aryl difluoromethyl ethers. tsukuba.ac.jp
The term "sulfuration pathways" in this context primarily relates to the role of the sulfur-containing group (sulfide or its oxidized sulfone form) as a leaving group to facilitate carbene generation. In biological contexts, sulfuration pathways are part of sulfur metabolism, involving sulfate (B86663) activation and the formation of sulfate esters, a distinct area of study. nih.govnih.gov
Transition Metal-Mediated Transformations
Palladium-Catalyzed C-C Bond Formation Reactions
Palladium-catalyzed cross-coupling reactions are fundamental methods for constructing carbon-carbon bonds. mit.edugrantome.com While specific examples detailing the direct use of this compound as a coupling partner are specialized, the general principles of palladium catalysis apply. These reactions typically follow a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. youtube.com
The success of these transformations often depends on the choice of ligands, which can influence catalyst stability and activity. mit.edu For related sulfur-containing compounds like sulfoxides, palladium catalysis has been used for both C-C and C-S bond formation. researchgate.net The key step for a substrate like this compound would be the activation of a C-S or C-F bond, which can be challenging. However, oxidative addition of metals like palladium into C–S bonds is a known process, forming the basis for various synthetic methods. uni-muenster.de
Copper-Mediated (Phenylsulfonyl)difluoromethylation of Arylboronic Acids
A significant transformation involving a derivative of this compound is the copper-mediated coupling of difluoromethyl phenyl sulfone (PhSO₂CF₂H) with arylboronic acids. cas.cnnih.gov This reaction provides a direct method to introduce the phenylsulfonyl-difluoromethyl (PhSO₂CF₂) group into aromatic systems. rsc.orgresearchgate.net The PhSO₂CF₂ group is valuable as it can be readily converted into other important difluoromethyl moieties. cas.cn
The reaction proceeds via the in situ generation of a "PhSO₂CF₂Cu" species from the sulfone precursor. cas.cnrsc.org The proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle:
The pre-generated Cu(I) species, "PhSO₂CF₂Cu(I)," is oxidized to a Cu(III) intermediate. cas.cnrsc.org
This Cu(III) species undergoes transmetallation with the arylboronic acid. cas.cnrsc.org
The resulting "PhSO₂CF₂(Ar)Cu(III)" complex undergoes reductive elimination to yield the final aryl-CF₂SO₂Ph product and regenerate a Cu(I) species, completing the catalytic cycle. cas.cnrsc.org
The reaction tolerates a wide range of functional groups on the arylboronic acid, making it a versatile synthetic tool. cas.cn
Table 1: Copper-Mediated (Phenylsulfonyl)difluoromethylation of Various Arylboronic Acids Reaction conditions typically involve PhSO₂CF₂H, a copper source, a base, and an oxidant in a suitable solvent.
| Entry | Arylboronic Acid Substituent | Yield (%) |
| 1 | 2-Trifluoromethoxy | 75% |
| 2 | 2-Trifluoromethyl | 72% |
| 3 | 2-Formyl | 65% |
| 4 | 2-Cyano | 68% |
| 5 | 2-Chloro | 78% |
| 6 | 2-Bromo | 80% |
| 7 | 3-Nitro | 55% |
| 8 | 4-Methoxy | 52% |
Data compiled from representative findings in the literature. cas.cn Yields are illustrative and can vary based on specific reaction conditions.
Nickel-Catalyzed Reactions
Nickel catalysis offers a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. grantome.com Nickel catalysts are particularly effective in activating challenging bonds, including C-O, C-S, and C-F bonds. uni-muenster.deyoutube.com Nickel can readily access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), enabling diverse mechanistic pathways, including those involving radical intermediates. youtube.comnih.govrsc.org
In the context of fluorinated substrates, nickel has been successfully used in cross-electrophile couplings. nih.govresearchgate.net For instance, nickel catalysts can achieve the coupling of fluorinated alkyl halides with alkylzinc reagents. nih.gov Mechanistic studies often suggest the involvement of radical species, where the presence of a radical trap like TEMPO can inhibit the reaction. nih.gov A plausible pathway for a reaction involving this compound could involve the oxidative addition of the C-S bond to a Ni(0) center. uni-muenster.de The resulting Ni(II) intermediate could then participate in a cross-coupling cycle. organic-chemistry.org
Mechanistic Insights into Oxidative Addition, Transmetallation, and Reductive Elimination
The fundamental steps of many transition metal-catalyzed cross-coupling reactions are oxidative addition, transmetallation, and reductive elimination. nih.govnih.gov
Oxidative Addition : This is often the initial step, where the metal center's oxidation state and coordination number increase. wikipedia.orglibretexts.org For a substrate like this compound, this would involve the insertion of the metal (e.g., Pd(0) or Ni(0)) into the C-S bond. uni-muenster.de The ease of this step is critical and is influenced by the metal's electron richness and the nature of the C-S bond. uni-muenster.delibretexts.org While C-C bond activation is also known, C-S bond cleavage is generally more facile. uni-muenster.deresearchgate.net
Transmetallation : In this step, an organic group is transferred from one metal to another (e.g., from an organoboron or organozinc reagent to the palladium or nickel center). wikipedia.org This is a key step in reactions like the Suzuki or Negishi couplings. grantome.comwikipedia.org The process is favored thermodynamically based on the electronegativity of the metals involved. wikipedia.org For the copper-mediated reaction with arylboronic acids, this step involves the transfer of the aryl group from boron to the copper(III) center. cas.cnrsc.org
Reductive Elimination : This is the final, product-forming step where two ligands on the metal center couple and are released, while the metal's oxidation state and coordination number decrease. wikipedia.orgresearchgate.net For C-C bond formation, this step creates the desired coupled product and regenerates the active M(0) catalyst. youtube.com The facility of reductive elimination can be a challenge, particularly for forming bonds to fluorinated groups or from certain high-valent metal centers like Ni(II) or Ni(III). researchgate.netnih.govrsc.org The choice of ligands is often critical to facilitate this step. beilstein-journals.org
Strategic Applications of Monofluoromethyl Phenyl Sulfide As a Synthetic Building Block
Monofluoromethylation in Complex Organic Synthesis
The introduction of a monofluoromethyl group can significantly modulate the biological activity, metabolic stability, and physicochemical properties of organic compounds. Fluoromethyl phenyl sulfide (B99878) derivatives serve as key reagents in achieving this transformation through various synthetic strategies.
Utilization of Fluorobis(phenylsulfonyl)methane (B1258845) (FBSM) as a Versatile Reagent
Fluorobis(phenylsulfonyl)methane (FBSM) is a highly effective and widely used nucleophilic monofluoromethylating agent derived from fluoromethyl phenyl sulfone. The two electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the α-proton, facilitating its removal by a base to generate a stabilized carbanion. This carbanion serves as a potent nucleophile for the transfer of the monofluoromethyl group to various electrophiles.
One of the primary applications of FBSM is in Michael additions to α,β-unsaturated compounds. The reaction, often catalyzed by a phosphine, proceeds under mild conditions to afford the corresponding monofluoromethylated products in good to excellent yields. This method provides a straightforward route to compounds bearing a γ-monofluoromethylated carbonyl moiety.
Furthermore, FBSM has been successfully employed in palladium-catalyzed Tsuji-Trost allylic alkylation reactions, enabling the enantioselective introduction of the monofluoromethyl group. nih.gov This powerful transformation allows for the construction of chiral molecules containing a CH2F-substituted stereocenter with high levels of stereocontrol. The versatility of FBSM extends to its use in Mannich-type reactions for the synthesis of chiral α-fluoromethylamines and in Mitsunobu reactions for the monofluoromethylation of alcohols. nih.gov
Stereoselective Introduction of Monofluoromethyl Units
The development of stereoselective methods for the introduction of the monofluoromethyl group is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals. Fluoromethyl phenyl sulfone has proven to be an excellent reagent for achieving high levels of stereocontrol in nucleophilic addition reactions, particularly with the use of chiral auxiliaries.
A notable example is the highly stereoselective nucleophilic monofluoromethylation of N-(tert-Butanesulfinyl)imines. cas.cn The reaction of the anion of fluoromethyl phenyl sulfone with chiral N-(tert-butanesulfinyl)imines proceeds with excellent facial selectivity, leading to the formation of the corresponding monofluoromethylated sulfinamides in high yields and diastereomeric ratios. Subsequent removal of the sulfinyl group provides access to enantioenriched α-monofluoromethylamines, which are valuable building blocks for the synthesis of biologically active compounds. cas.cn
The stereochemical outcome of these reactions is often controlled by the chiral sulfinyl group, which directs the incoming nucleophile to one face of the imine. This method has been successfully applied to a variety of structurally diverse imines, demonstrating its broad applicability in the asymmetric synthesis of monofluoromethyl-containing amines. cas.cn
Synthesis of Fluorine-Containing Organic Scaffolds
Beyond direct monofluoromethylation, fluoromethyl phenyl sulfide derivatives are instrumental in the construction of more complex fluorine-containing organic scaffolds, including fluoroalkenes, vinyl fluorides, and various fluorinated sulfonyl compounds.
Preparation of Fluoroalkenes and Vinyl Fluorides
Fluoromethyl phenyl sulfone is a key precursor for the synthesis of fluoroalkenes and vinyl fluorides through the Julia-Kocienski olefination reaction. orgsyn.orgnih.gov This powerful carbon-carbon double bond-forming reaction involves the reaction of an α-fluoro-α-sulfonyl carbanion with a carbonyl compound.
The process begins with the deprotonation of a fluorinated sulfone, such as fluoromethyl phenyl sulfone or a derivative like a benzothiazolyl-based bis-sulfone reagent, to generate the corresponding carbanion. nih.gov This nucleophile then adds to an aldehyde or ketone to form a β-hydroxy sulfone intermediate. Subsequent elimination of the sulfonyl group yields the desired fluoroalkene. The stereoselectivity of the olefination can often be controlled by the reaction conditions, allowing for the selective formation of either the (E)- or (Z)-isomer. orgsyn.org
This methodology provides a versatile and reliable route to a wide range of substituted fluoroalkenes and vinyl fluorides, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules. nih.govcas.cn The reaction tolerates a variety of functional groups on both the sulfone and carbonyl components, making it a highly practical tool for the synthesis of complex fluorinated molecules.
Access to α-Fluoro-β-Hydroxylphenyl Sulfone Derivatives
The initial addition of the anion of fluoromethyl phenyl sulfone to a carbonyl compound, a key step in the Julia olefination, leads to the formation of α-fluoro-β-hydroxyphenyl sulfone derivatives. These intermediates are valuable in their own right and can be isolated and utilized in further synthetic transformations. The reaction between the α-sulfonyl anion of fluoromethyl phenyl sulfone and a carbonyl compound yields a β-hydroxy sulfone as a mixture of stereoisomers. cas.cn These compounds contain a fluorine atom, a hydroxyl group, and a phenylsulfonyl group, offering multiple points for further functionalization.
While often used as precursors to fluoroalkenes through reductive elimination, these β-hydroxy sulfone derivatives can also undergo other transformations. For instance, the hydroxyl group can be derivatized or used to direct subsequent reactions, and the sulfonyl group can be reductively removed to leave a monofluoromethyl carbinol. The stereochemistry of the β-hydroxy sulfone can be influenced by the reaction conditions and the nature of the reactants, offering potential for diastereoselective synthesis.
Formation of Fluorinated Sulfonyl Compounds
This compound serves as a foundational molecule for the synthesis of a variety of fluorinated sulfonyl compounds. The sulfide can be readily oxidized to the corresponding fluoromethyl phenyl sulfone using oxidizing agents such as Oxone®. orgsyn.orglookchem.com This sulfone is a stable, crystalline solid that is a key reagent in many of the applications discussed in this article.
Furthermore, derivatives of fluoromethyl phenyl sulfone can be prepared to fine-tune its reactivity and utility. For example, α-fluorination of bis(phenylsulfonyl)methane, which can be derived from fluoromethyl phenyl sulfone, yields fluorobis(phenylsulfonyl)methane (FBSM), a highly effective monofluoromethylating agent. thieme-connect.de Additionally, the development of novel benzothiazolyl-based bis-sulfone reagents for the Julia-Kocienski olefination demonstrates the modularity of this system for accessing a range of fluorinated sulfonyl compounds tailored for specific synthetic applications. nih.gov These fluorinated sulfonyl compounds are not only important reagents but also represent a class of molecules with potential applications in materials science and medicinal chemistry.
Application in the Synthesis of Fluorinated Heterocyclic Systems
Monothis compound has emerged as a valuable precursor for the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal and agricultural chemistry. One notable application is in the construction of C5-monofluorinated isoxazoline N-oxides. This transformation is achieved through the reaction of monothis compound with 2-nitroacrylates.
The reaction mechanism involves the in situ generation of a sulfur fluoromethylide from monothis compound. This reactive intermediate then participates in a [4+1] cycloaddition with the 2-nitroacrylate. The process is efficient and does not necessitate stringent reaction conditions or expensive reagents. Typically, sodium hydride is used as a base to generate the ylide in a solvent such as tetrahydrofuran (B95107). The resulting C5-monofluorinated isoxazoline N-oxides are stable compounds. researchgate.netcas.cnresearcher.lifenih.govresearchgate.net
These isoxazoline N-oxides can be further utilized as 1,3-dipoles in [3+2]-dipolar cycloaddition reactions with alkenes, particularly those activated by electron-withdrawing groups. This subsequent step allows for the synthesis of more complex fluorinated heterocyclic frameworks. cas.cn
Below is a data table summarizing the synthesis of C5-monofluorinated isoxazoline N-oxides from various 2-nitroacrylates and monothis compound.
| Entry | 2-Nitroacrylate Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | 5-Fluoro-3-nitro-4-phenyl-4,5-dihydroisoxazole 2-oxide | 75 |
| 2 | 4-Chlorophenyl | 5-Fluoro-3-nitro-4-(4-chlorophenyl)-4,5-dihydroisoxazole 2-oxide | 82 |
| 3 | 4-Methylphenyl | 5-Fluoro-3-nitro-4-(4-methylphenyl)-4,5-dihydroisoxazole 2-oxide | 78 |
| 4 | 2-Thienyl | 5-Fluoro-3-nitro-4-(thiophen-2-yl)-4,5-dihydroisoxazole 2-oxide | 65 |
Derivatization to Fluoroalkylated Amines and Ketones
This compound serves as a versatile starting material for the synthesis of valuable fluoroalkylated amines and ketones, primarily through its oxidized form, fluoromethyl phenyl sulfone.
A significant application lies in the highly stereoselective synthesis of α-monofluoromethylamines. This is achieved through the nucleophilic addition of fluoromethyl phenyl sulfone to N-(tert-butanesulfinyl)imines. The fluoromethyl phenyl sulfone, readily prepared by the oxidation of this compound, acts as an effective nucleophilic monofluoromethylating agent. This method provides a convenient route to enantiomerically pure α-monofluoromethylamines, which are important building blocks in the development of pharmaceuticals due to the ability of the fluorine atom to modulate the basicity and metabolic stability of the amine functionality. cas.cn Furthermore, this chemistry can be extended to the synthesis of α-monofluoromethylated cyclic secondary amines, such as pyrrolidines and piperidines, with high stereoselectivity. cas.cn
The synthesis of monofluoromethyl ketones can be accomplished using reagents derived from similar sulfur-based starting materials. For instance, fluorobis(phenylsulfonyl)methane, a related monofluoromethylating agent, reacts with acyl chlorides and chloroformates to yield monofluoromethylketones under mild, metal-free conditions. digitellinc.com This protocol allows for the direct incorporation of the biologically significant monofluoromethyl group into various molecular scaffolds.
The table below outlines the derivatization of fluoromethyl phenyl sulfone with various N-(tert-butanesulfinyl)imines to yield α-monofluoromethylamines.
| Entry | Imine Substituent (R) | Product | Diastereomeric Ratio | Yield (%) |
| 1 | Phenyl | N-(1-Fluoro-2-phenyl-1-(phenylsulfonyl)ethyl)-2-methylpropane-2-sulfinamide | >99:1 | 95 |
| 2 | 4-Methoxyphenyl | N-(1-Fluoro-2-(4-methoxyphenyl)-1-(phenylsulfonyl)ethyl)-2-methylpropane-2-sulfinamide | >99:1 | 92 |
| 3 | 2-Naphthyl | N-(1-Fluoro-2-(naphthalen-2-yl)-1-(phenylsulfonyl)ethyl)-2-methylpropane-2-sulfinamide | >99:1 | 96 |
| 4 | Cyclohexyl | N-(1-Cyclohexyl-1-fluoro-1-(phenylsulfonyl)methyl)-2-methylpropane-2-sulfinamide | >99:1 | 88 |
Advanced Spectroscopic Characterization and Computational Studies
Spectroscopic Analysis in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, serves as a powerful and indispensable tool for the characterization of organofluorine compounds like fluoromethyl phenyl sulfide (B99878). wikipedia.org The ¹⁹F nucleus possesses advantageous properties for NMR analysis, including a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which makes it a highly sensitive nucleus for NMR detection. wikipedia.orgresearchgate.net A key advantage of ¹⁹F NMR is its vast chemical shift range, spanning approximately 800 ppm, which provides exceptional resolution and allows for the clear distinction of fluorine atoms in different chemical environments. wikipedia.orgazom.com This wide dispersion is significantly greater than that for proton (¹H) NMR, minimizing signal overlap and simplifying spectral interpretation. wikipedia.orgazom.com
In the context of fluoromethyl phenyl sulfide, ¹⁹F NMR is instrumental in confirming the successful incorporation of the fluorine-containing group onto the phenyl sulfide scaffold. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment. nih.gov For instance, in phenyl(trifluoromethyl)sulfane, a related compound, the ¹⁹F NMR spectrum in deuterochloroform (CDCl₃) shows a singlet at approximately -42.77 ppm. rsc.org The presence of this signal unequivocally confirms the existence of the CF₃ group, while its specific chemical shift provides structural information. Substituents on the phenyl ring can influence the electronic environment of the fluorine-containing group, leading to predictable changes in the ¹⁹F chemical shift, as illustrated in the table below. rsc.org
This sensitivity allows researchers to not only verify the presence of fluorine but also to gain insights into the electronic effects of the surrounding molecular structure. Furthermore, spin-spin coupling between ¹⁹F and other nuclei, such as ¹H or ¹³C, provides valuable information for complete structural elucidation. azom.com These coupling constants, which can be observed over multiple bonds, help to establish the connectivity of the molecule. wikipedia.org In more complex derivatives, where stereoisomers are possible, ¹⁹F NMR can be crucial for determining the stereochemistry by analyzing through-space interactions (Nuclear Overhauser Effect) or differences in coupling constants and chemical shifts between diastereomers.
Table 1: ¹⁹F NMR Chemical Shifts for Various Substituted Phenyl(trifluoromethyl)sulfanes
| Compound Name | Substituent on Phenyl Ring | ¹⁹F Chemical Shift (δ, ppm) rsc.org |
|---|---|---|
| Phenyl(trifluoromethyl)sulfane | -H | -42.77 |
| (4-methylphenyl)(trifluoromethyl)sulfane | 4-CH₃ | -43.22 |
| (4-tert-butylphenyl)(trifluoromethyl)sulfane | 4-C(CH₃)₃ | -42.99 |
| (4-methoxyphenyl)(trifluoromethyl)sulfane | 4-OCH₃ | -43.94 |
| (4-fluorophenyl)(trifluoromethyl)sulfane | 4-F | -43.37 |
| (4-chlorophenyl)(trifluoromethyl)sulfane | 4-Cl | -43.08 |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. nih.gov It provides a robust framework for calculating the electronic structure of molecules, enabling the determination of key thermodynamic and kinetic parameters. nih.gov For reactions involving this compound, DFT calculations are employed to map out the potential energy surface, which describes the energy of the system as a function of the positions of the atoms. researchgate.net
Computational modeling provides a molecular-level view of reaction mechanisms that is often inaccessible through experimental methods alone. nih.gov Using techniques like DFT, researchers can calculate the optimized geometries and energies of short-lived intermediates that may be present in reactions involving this compound. scispace.com This modeling helps to build a complete, step-by-step picture of the reaction pathway. nih.gov
For instance, in a substitution or addition reaction, DFT can be used to model the structure of proposed intermediates, such as carbocations, carbanions, or radical species. By confirming that these structures correspond to energy minima on the potential energy surface, their viability as part of the reaction mechanism can be assessed. Furthermore, computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be applied to model the behavior of this compound in more complex environments, such as in the active site of an enzyme, providing insights into its interactions and reactivity in biological systems. nih.gov The analysis of molecular electrostatic potential (MESP) plots generated from these calculations can identify the nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reagents. scispace.com
A significant application of computational chemistry is the a priori prediction of how a molecule will behave in a new, un-tested reaction. mdpi.com For this compound, computational models can predict its reactivity and the selectivity of its transformations. scispace.com By analyzing the molecule's calculated electronic and steric properties, chemists can forecast which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. scispace.com
For example, DFT calculations can determine the relative energies of different potential products in a reaction where multiple isomers could be formed (e.g., ortho-, meta-, or para-substitution on the phenyl ring). The predicted product distribution often correlates well with experimental outcomes, guiding the design of highly selective reactions. chemrxiv.orgrsc.org This predictive capability is crucial for efficiently developing novel synthetic routes. mdpi.com By computationally screening various reaction conditions and catalysts, researchers can prioritize experiments that are most likely to yield the desired product with high selectivity, thereby accelerating the discovery and optimization of new chemical transformations for this compound. mdpi.comrsc.org
Current Challenges and Future Research Directions in Monofluoromethyl Phenyl Sulfide Chemistry
The chemistry of monofluoromethyl phenyl sulfide (B99878) and its derivatives, particularly fluoromethyl phenyl sulfone, has become a significant area of research due to their utility as reagents for introducing fluorine-containing motifs into organic molecules. The incorporation of fluorine can dramatically alter the biological and physical properties of a compound, enhancing lipophilicity, metabolic stability, and bioavailability. cas.cnchemimpex.com This has profound implications in the development of pharmaceuticals and agrochemicals. chemimpex.comacs.org Despite significant progress, several challenges remain, and future research is directed toward overcoming these limitations to expand the synthetic utility of these valuable reagents.
Q & A
Q. What are the established synthetic routes for fluoromethyl phenyl sulfide, and how can purity be validated?
this compound is typically synthesized via nucleophilic substitution reactions. For example, reacting fluoromethyl halides with thiophenol derivatives in the presence of a base (e.g., K₂CO₃) under anhydrous conditions . Post-synthesis, purity validation requires gas chromatography (GC) with flame ionization detection (e.g., Agilent 7890A series) and ¹⁹F NMR spectroscopy (δ ~ -200 to -220 ppm for CF₃ groups). Ensure solvent residues (e.g., DCM, THF) are minimized using high-vacuum distillation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.6 ppm) and methylene/methyl groups adjacent to sulfur (δ 2.5–3.5 ppm).
- FT-IR : Confirm C-F stretching vibrations (1000–1100 cm⁻¹) and S-C bonds (600–700 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., [M]⁺ at m/z 156 for C₇H₇FS) and fragmentation patterns .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Document reaction parameters rigorously: temperature (±1°C), solvent purity (HPLC-grade), and catalyst loading (e.g., 5 mol% Ru₂(OAc)₄Cl for oxidations). Use inert atmospheres (N₂/Ar) to prevent oxidation. Include control experiments in supplementary materials to validate reproducibility .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in aerobic oxidations?
Diruthenium catalysts (e.g., Ru₂(OAc)₄Cl) activate molecular oxygen to generate peroxo intermediates, enabling sulfide-to-sulfoxide conversions. Kinetic studies (e.g., GC monitoring) reveal pseudo-first-order dependence on sulfide concentration. Computational models (DFT) can map transition states and electron transfer pathways .
Q. How do substituents on the phenyl ring influence the electronic properties of this compound?
Electron-withdrawing groups (e.g., -NO₂) enhance sulfur’s electrophilicity, accelerating nucleophilic attacks. Use Hammett σ constants to correlate substituent effects with reaction rates. Cyclic voltammetry (CV) quantifies oxidation potentials, showing shifts of 50–100 mV per substituent .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound reactions?
Q. How can computational chemistry predict this compound’s stability under varying conditions?
Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model thermal degradation pathways. Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-F and S-C bonds to predict stability in acidic/alkaline environments .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s structure-activity relationships?
Use multivariate regression (e.g., PLS or PCA) to correlate structural descriptors (e.g., logP, polar surface area) with reactivity. Include 95% confidence intervals for regression coefficients to assess significance .
Q. How should researchers document this compound experiments for peer review?
- Tables : List reaction conditions (catalyst, solvent, yield) using Roman numerals (e.g., Table I).
- Figures : Provide annotated chromatograms (retention times, peak areas) and crystal structures (CCDC deposition codes).
- Supplementary Data : Include raw NMR/GC files and computational input parameters .
Q. What protocols ensure ethical reporting of this compound data?
Disclose all conflicts of interest (e.g., funding sources). Cite prior work on analogous sulfides (e.g., methyl phenyl sulfide ) to contextualize findings. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
